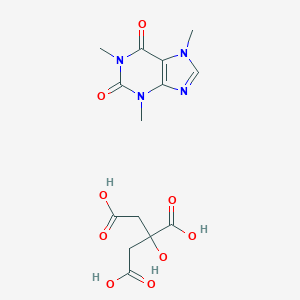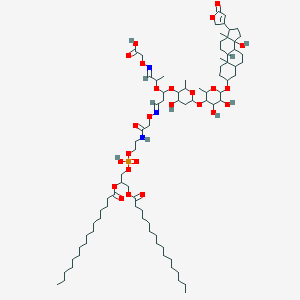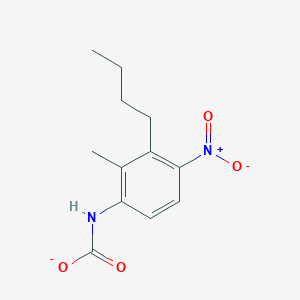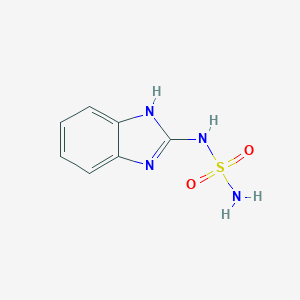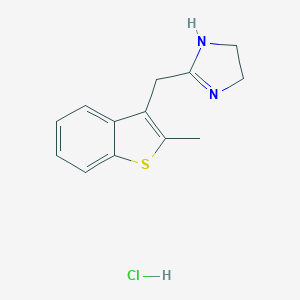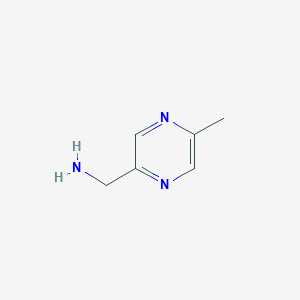
2-(Aminomethyl)-5-methylpyrazine
Overview
Description
2-(Aminomethyl)-5-methylpyrazine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
2-(Aminomethyl)-5-methylpyrazine and its derivatives, such as 5-methylpyrazine-2-carboxylic acid, are crucial in pharmaceutical synthesis. These compounds serve as important intermediates in the preparation of various pharmaceutical products. The methods for synthesizing these intermediates include chemical, electrochemical, and microbial approaches, with chemical synthesis being the most widely used method (Bai Jin-quan, 2013).
Corrosion Inhibition
Pyrazine derivatives, including this compound, have been studied for their corrosion inhibition properties. These compounds demonstrate significant potential in protecting steel from corrosion, particularly in acidic environments. This application is particularly important in industrial settings, where corrosion can be a major issue (Obot & Gasem, 2014).
Green Synthesis Methods
Environmentally friendly synthesis methods for pyrazine derivatives have been developed. For example, 2-hydroxymethyl-5-methylpyrazine has been synthesized from biomass-derived compounds through green chemistry approaches. These methods aim to reduce environmental impact while maintaining high product yield and efficiency (Song et al., 2017).
DNA Interaction Studies
Studies have explored the interaction between zinc complexes of certain pyrazine derivatives and DNA. Understanding these interactions is crucial for developing new pharmaceuticals and understanding the molecular mechanisms of existing drugs (Fangying Wu et al., 2009).
Antibacterial Activities
Derivatives of 5-methylpyrazine, closely related to this compound, have been synthesized and tested for antibacterial activities. These compounds show promising results against various bacterial strains, indicating their potential use in developing new antibacterial agents (P. Makhija, 2009).
Molecular Dynamics and Density Functional Theory
Molecular dynamics and density functional theory studies on pyrazine derivatives provide insights into their molecular properties. These studies are crucial for understanding the behavior of these compounds in various chemical and physical contexts, which is essential for their application in different scientific domains (Sourav Kr et al., 2014).
Antimicrobial and Antitumor Activities
Pyrazine derivatives are being explored for their antimicrobial and antitumor activities. The synthesis of new compounds with these activities could lead to significant advancements in medical treatments (H. Behbehani et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 2-(Aminomethyl)-5-methylpyrazine are bacterial membranes . This compound belongs to the class of cationic polymers, which are considered the last frontier in antibacterial development . These polymers have several advantages, including a low propensity for emergence of resistance and a rapid bactericidal effect .
Mode of Action
This compound interacts with its targets, the bacterial membranes, leading to changes in their structure and function . The compound’s mode of action is thought to involve the disruption of bacterial membrane integrity, leading to cell death .
Biochemical Pathways
It is known that the compound’s action disrupts the normal functioning of bacterial cells, leading to their death . The downstream effects of this action include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are rapidly distributed throughout the body . The impact of these properties on the compound’s efficacy and safety profile is subject to ongoing research.
Result of Action
The primary result of the action of this compound is the death of bacterial cells . By disrupting the integrity of bacterial membranes, the compound causes cell lysis and death, effectively inhibiting bacterial growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s activity . Additionally, the presence of other substances, such as proteins or salts, can also impact the compound’s action .
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-9-6(2-7)4-8-5/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCUCGKHDEUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373396 | |
| Record name | 2-(Aminomethyl)-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132664-85-8 | |
| Record name | 2-(Aminomethyl)-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-5-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


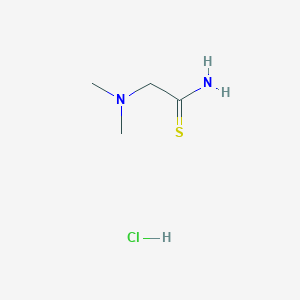

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
